Phenazopyridine

概要

説明

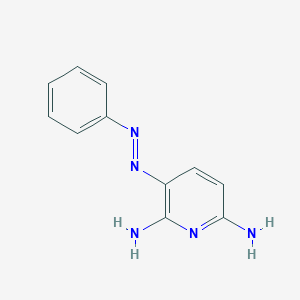

フェナゾピリジンは、分子式がC₁₁H₁₁N₅の化学化合物です。下部尿路の炎症による痛み、灼熱感、尿意切迫、不快感を軽減するために、尿路鎮痛剤として一般的に使用されます。 この化合物は、尿路感染症、手術、または尿路への損傷に関連する症状を軽減するために処方されることがよくあります .

準備方法

合成経路と反応条件

フェナゾピリジンは、2,6-ジアミノピリジンと亜硝酸を反応させてジアゾニウム塩を生成し、その後アニリンとカップリングさせてフェナゾピリジンを生成する、複数段階のプロセスによって合成できます。 反応条件は通常、ジアゾニウム塩を安定化するために低温を維持し、カップリング反応を促進するために酸性条件を使用することを含みます .

工業生産方法

工業的な環境では、フェナゾピリジンは同様の合成経路を使用して、より大規模に生産されます。このプロセスには、自動反応器の使用と、高収率と純度を確保するための反応条件の精密な制御が含まれます。 最終生成物は、再結晶またはその他の適切な方法によって精製され、必要な医薬品グレードが得られます .

化学反応の分析

Photochemical Reactions

Phenazopyridine undergoes significant photodegradation under UV irradiation, producing multiple derivatives (Table 1).

Key Findings:

-

Cyclodehydrogenation : Irradiation in methanol yields pyrido[3,4-c]cinnoline-2,4-diamine (m/z 214) through intramolecular cyclization .

-

Reductive Degradation : Photolysis generates 2,3,6-triaminopyridine (m/z 138) and 6-phenylamino-3-phenylhydrazo pyridine-2-one (m/z 290) .

-

Rearrangement : Adsorption on silica gel accelerates photochemical transformations, including dienone formation (IR: 1700 cm⁻¹ for C=O) .

Table 1: Photodegradation Products of this compound

| Product | Molecular Mass (m/z) | Key Fragments (m/z) | Reaction Medium |

|---|---|---|---|

| Pyrido[3,4-c]cinnoline-2,4-diamine | 214 | 137, 109, 77 | Methanol |

| 2,3,6-Triaminopyridine | 138 | 138, 110, 93 | Methanol/Silica |

| 6-Phenylamino-3-phenylhydrazo pyridine-2-one | 290 | 185, 107, 77 | Methanol |

Acid/Heat-Induced Degradation

Forced degradation under acidic conditions (HCl, 100°C) cleaves the azo bond (N=N), producing:

Degradation Pathway:

-

Hydroxylation : Forms 2-amino-3-(phenylazo)-6-pyridinol (48.3% of metabolites) .

-

Cleavage : Generates p-aminophenol (PAP) and aniline (6.9% urinary metabolites) .

-

Recombination : Yields 6-phenylamino-3-phenylhydrazo pyridine-2-one (HPLC retention: 5.2 min) .

Table 2: Acid Degradation Products and Analytical Data

| Product | HPLC Retention (min) | UV λₘₐₓ (nm) | Mass Fragments (m/z) |

|---|---|---|---|

| PAP | 3.8 | 270, 360 | 138, 110 |

| Aniline | 4.5 | 254 | 93, 77 |

| 6-Phenylamino derivative | 5.2 | 325 | 290, 185 |

Metabolic Reactions

Hepatic metabolism involves hydroxylation and acetylation:

-

Primary Pathway : Hydroxylation at C5 forms 5-hydroxyl PAP (48.3% of dose) .

-

Secondary Pathway : Acetylation produces N-acetyl-p-aminophenol (acetaminophen) (18% urinary excretion) .

-

Toxic Byproduct : Aniline formation (6.9% urinary metabolites) correlates with methemoglobinemia risk .

Key Hazard :

-

Aniline derivatives induce oxidative stress, converting hemoglobin to methemoglobin (risk increases in G6PD deficiency) .

Reactivity Hazards

As an azo compound (N=N), this compound exhibits reactivity with:

Safety Note : Classified as a carcinogen (IARC Group 2B) due to hepatocellular carcinoma in rat models .

Physicochemical Stability

科学的研究の応用

Urinary Tract Infections (UTIs)

Phenazopyridine is primarily indicated for symptomatic relief in patients suffering from UTIs. Clinical studies have shown its effectiveness in reducing dysuria and other related symptoms:

- Study Findings : In a study involving 118 patients with cystitis or pyelonephritis, 95.3% reported relief from dysuria after treatment with this compound at 200 mg three times daily for two weeks .

- Comparison with Flavoxate : Another study compared this compound with flavoxate in 392 participants experiencing UTI symptoms. The results indicated no statistically significant differences in clinical responses between the two medications .

Neurological Applications

Recent research has explored this compound's potential beyond urinary applications, particularly in neuroprotection:

- Alzheimer's Disease : A study demonstrated that this compound promotes transcription of RPS23RG1, which may reduce Alzheimer's disease-like pathologies in mouse models. The drug was administered via intracerebroventricular infusion, showing promise for cognitive improvement .

Adverse Effects and Case Studies

Despite its benefits, this compound is associated with several adverse effects:

- Acute Interstitial Nephritis : A case report highlighted a patient developing acute interstitial nephritis after this compound use, emphasizing the need for careful monitoring of renal function during treatment .

- Methaemoglobinaemia : Another case documented methaemoglobinaemia in a patient using this compound, showcasing its potential hematological side effects .

Case Study Summary Table

作用機序

フェナゾピリジンは、尿中に排泄されて効果を発揮し、尿路の粘膜に局所的な鎮痛薬として作用します。 正確な分子メカニズムは完全には解明されていませんが、尿路の粘膜における痛覚受容体の阻害と炎症の抑制に関与していると考えられています .

類似の化合物との比較

フェナゾピリジンは、尿路鎮痛剤としての特定の使用においてユニークです。類似の化合物には以下のようなものがあります。

オキシブチニン: 過活動膀胱と尿失禁に使用されます。

ピリジウム: フェナゾピリジンの別のブランド名で、同様の適応症に使用されます。

N-アセチル-4-アミノフェノール: 鎮痛作用と解熱作用で知られていますが、さまざまな病状に使用されます.

フェナゾピリジンは、尿路の不快感を軽減する特定の用途と、尿の色をオレンジ色または赤色に変えるという特徴的な効果によって際立っており、これは体内の存在を示す指標となります .

類似化合物との比較

Phenazopyridine is unique in its specific use as a urinary tract analgesic. Similar compounds include:

Oxybutynin: Used for overactive bladder and urinary incontinence.

Pyridium: Another brand name for this compound, used for similar indications.

N-acetyl-4-aminophenol: Known for its analgesic and antipyretic properties but used for different medical conditions.

This compound stands out due to its specific application in relieving urinary tract discomfort and its characteristic effect of changing urine color to orange or red, which serves as an indicator of its presence in the body .

生物活性

Phenazopyridine is a synthetic compound primarily used as a urinary analgesic to alleviate pain, burning, and discomfort associated with urinary tract infections (UTIs). Beyond its analgesic properties, recent research has uncovered various biological activities of this compound, including its role as a kinase inhibitor and its effects on cellular mechanisms. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

This compound exerts its primary action as a local anesthetic on the mucosal lining of the urinary tract. Its analgesic effect is believed to result from the inhibition of voltage-gated sodium channels and possibly the modulation of group A nerve fibers , which are involved in pain signaling . This mechanism allows for significant relief from urinary symptoms, particularly in conditions such as acute uncomplicated cystitis.

Kinase Inhibition

A groundbreaking study has identified this compound as a kinase inhibitor , impacting several key signaling pathways. The research demonstrated that this compound interacts with various human kinases, particularly phosphatidylinositol kinases, which are crucial in nociception (the sensory perception of pain) and autophagy processes .

Key Findings:

- Kinase Interactions : this compound showed sub-micromolar binding affinities with cyclin-G-associated kinase and phosphatidylinositol kinases PI4KB and PIP4K2C.

- Impact on Autophagy : The compound was found to upregulate autophagy, suggesting potential therapeutic applications beyond pain relief .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important absorption and metabolism characteristics:

- Absorption : It is absorbed in the gastrointestinal tract with a mean peak concentration (Cmax) of 65.00 ± 29.23 ng/mL and a time to peak concentration (Tmax) of approximately 2.48 hours .

- Metabolism : this compound is metabolized in the liver, producing several metabolites, including acetaminophen and aniline, which can be associated with adverse effects such as methemoglobinemia in susceptible individuals .

Clinical Efficacy

This compound has been evaluated in clinical settings for its efficacy in treating urinary tract symptoms. A multicenter double-blind study involving 60 women demonstrated that this compound significantly improved symptoms of dysuria and general discomfort within six hours of administration compared to placebo .

Summary of Clinical Findings:

- Symptom Relief : Patients reported a 53.4% reduction in general discomfort and significant decreases in pain during urination.

- Safety Profile : The drug was well-tolerated with no serious adverse events reported during the study .

Case Studies

- Case Study on Efficacy in UTIs :

- Case Study on Kinase Inhibition :

Safety Considerations

Despite its efficacy, this compound is associated with certain risks:

- Carcinogenic Potential : Long-term studies have indicated that this compound may pose carcinogenic risks, particularly leading to hepatocellular carcinoma and colorectal tumors in animal models .

- Hemolytic Risk : In patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency, this compound can trigger hemolysis even at standard doses .

特性

IUPAC Name |

3-phenyldiazenylpyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8/h1-7H,(H4,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFYXYFORQJZEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023445 | |

| Record name | Phenazopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Brick-red microcrystals, slight violet luster; aq soln are yellow to brick-red slightly sol in cold water, 1 part in 300; sol in boiling water, 1 part in 20; 1 part is sol in 100 parts glycerol usp; slightly sol in alcohol, lanolin; sol in ethylene and propylene glycols, acetic acid; insol in acetone, benzene, chloroform, ether, toluene /Phenazopyridine hydrochloride/ | |

| Record name | PHENAZOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The full mechanism of action of phenazopyridine is not fully elucidated, however, it is reported to exert a direct topical analgesic effect on the mucosal lining of the urinary tract via the inhibition of voltage-gated sodium channels and possibly group A nerve fibers, as suggested by the results of a study in rats. The above actions likely lead to the relief of unpleasant urinary symptoms., The most serious finding in phenazopyridine overdose is progressive oliguric renal failure. This may be due to a direct toxic effect of the drug, on the renal tubules, as renal failure may occur as the only adverse effect without hemolysis. The yellow pigmentation in the absence of marked hyperbilirubinemia is probably due to deposition of azo dye in the skin and sclerae and occurs primarily in patients with impaired renal function. Hemolysis may follow ingestion of either phenazopyridine or aniline alone (one of the phenazopyridine metabolites). Methemoglobinemia probably follows phenazopyridine oxidation of hemoglobin iron (Fe2+ to Fe3+). A predisposition to hemolysis and methemoglobinemia may be present in patients with a glucose- 6-phosphate dehydrogenase deficiency. Muscle damage may express itself as rhabdomyolysis and myoglobinuria. | |

| Record name | Phenazopyridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01438 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENAZOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

BROWNISH-YELLOW CRYSTALS | |

CAS No. |

94-78-0 | |

| Record name | Phenazopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenazopyridine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenazopyridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01438 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phenazopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenazopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENAZOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2J09EMJ52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENAZOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

139 °C | |

| Record name | Phenazopyridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01438 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENAZOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。